3-alpha-Androstanediol glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

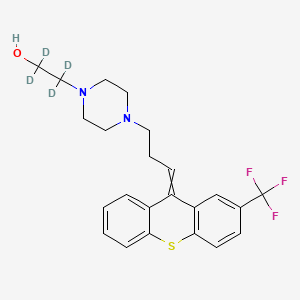

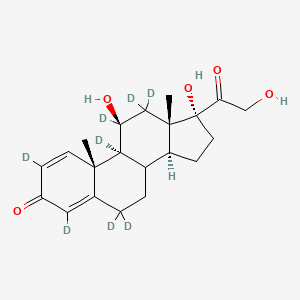

3-alpha-Androstanediol glucuronide is a metabolite formed from human androgens, which are compounds involved in the development and maintenance of sexual characteristics. It is formed by the glucuronidation of dihydrotestosterone and has been proposed as a means of measuring androgenic activity . In women, the adrenal steroids dehydroepiandrosterone sulfate, androstenedione, and dehydroepiandrosterone are the major precursors of plasma this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3-alpha-Androstanediol glucuronide involves the glucuronidation of dihydrotestosterone. This process can be carried out by incubating dihydrotestosterone with glucuronidase, followed by extraction and sequential chromatography . The reaction conditions typically involve the use of high-pressure liquid chromatography to separate the medium and confirm the production of the glucuronide .

Industrial Production Methods: the general approach would involve large-scale glucuronidation reactions using dihydrotestosterone as the starting material and employing similar techniques as those used in laboratory settings, such as high-pressure liquid chromatography and glucuronidase hydrolysis .

Analyse Chemischer Reaktionen

Types of Reactions: 3-alpha-Androstanediol glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. The glucuronidation process itself is a type of substitution reaction where a glucuronic acid moiety is added to dihydrotestosterone .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include glucuronidase for hydrolysis and high-pressure liquid chromatography for separation and purification . The reaction conditions typically involve incubation at specific temperatures and pH levels to ensure optimal enzyme activity .

Major Products Formed: The major product formed from the glucuronidation of dihydrotestosterone is this compound itself. Other minor products may include various isomers and derivatives of the glucuronide .

Wissenschaftliche Forschungsanwendungen

3-alpha-Androstanediol glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a marker of target tissue cellular action and correlates with the level of 5-alpha-reductase activity in the skin . This makes it a valuable tool for studying androgen metabolism and its effects on the body.

In medicine, this compound is used as a clinical marker of androgen action in peripheral tissues . It is also used in research to study conditions such as idiopathic hirsutism, where elevated levels of the glucuronide are observed . Additionally, it has applications in the study of androgenic activity in women, where it serves as a marker for measuring androgen levels .

Wirkmechanismus

The mechanism of action of 3-alpha-Androstanediol glucuronide involves its role as a marker of androgen metabolism. It correlates with the level of 5-alpha-reductase activity, which converts testosterone and 3-alpha-Androstanediol to dihydrotestosterone in the skin . The concentrations of this compound are associated with the level of cutaneous androgen metabolism, making it a useful indicator of androgenic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 3-alpha-Androstanediol glucuronide include 3-beta-Androstanediol, androsterone glucuronide, and etiocholanolone glucuronide . These compounds are also metabolites of androgens and share similar structures and functions.

Uniqueness: What sets this compound apart from these similar compounds is its specific role as a marker of 5-alpha-reductase activity and its correlation with cutaneous androgen metabolism . This makes it particularly valuable in studies related to skin androgen metabolism and conditions such as idiopathic hirsutism .

Eigenschaften

Molekularformel |

C25H40O8 |

|---|---|

Molekulargewicht |

468.6 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,23-,24+,25+/m1/s1 |

InChI-Schlüssel |

GYNWSIBKBBWJJW-PAXPDMBVSA-N |

Isomerische SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)

![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13840178.png)

![2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid](/img/structure/B13840184.png)